![molecular formula C42H55N3O25 B13838630 Gal2Ac3Ac4Ac6Ac(b1-3)[GlcNAc3Ac4Ac6Ac(b1-6)]GalNAc(a)-O-Ph(4-NO2)](/img/structure/B13838630.png)
Gal2Ac3Ac4Ac6Ac(b1-3)[GlcNAc3Ac4Ac6Ac(b1-6)]GalNAc(a)-O-Ph(4-NO2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrophenyl 2-Acetamido-6-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-Beta-D-glucopyranosyl)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-Beta-D-galactopyranosyl)-Alpha-D-galactopyranoside: is a complex glycoside compound It is characterized by its intricate structure, which includes multiple acetylated sugar moieties and a p-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl 2-Acetamido-6-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-Beta-D-glucopyranosyl)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-Beta-D-galactopyranosyl)-Alpha-D-galactopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moieties are protected using acetyl groups to prevent unwanted side reactions.
Glycosylation: The glycosylation reaction is carried out to link the sugar moieties. This step often involves the use of glycosyl donors and acceptors under acidic or basic conditions.
Introduction of p-Nitrophenyl Group: The p-nitrophenyl group is introduced through a nucleophilic substitution reaction.
Deprotection: The acetyl protecting groups are removed under mild acidic or basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions, leading to the cleavage of glycosidic bonds.
Oxidation: The p-nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Major Products
Hydrolysis: Produces free sugars and p-nitrophenol.
Oxidation: Produces nitro derivatives of the compound.
Reduction: Produces amino derivatives of the compound.
Scientific Research Applications
Chemistry
Enzymatic Studies: Used as a substrate to study the activity of glycosidases and other enzymes.
Analytical Chemistry: Employed in assays to quantify enzyme activity.
Biology
Cell Biology: Used to investigate cellular processes involving glycosides.
Biochemical Pathways: Helps in elucidating biochemical pathways involving glycosylation.
Medicine
Drug Development: Potential use in the development of enzyme inhibitors or activators.
Diagnostic Tools: Used in diagnostic assays to detect enzyme deficiencies.
Industry
Biotechnology: Utilized in the production of bioactive compounds.
Pharmaceuticals: Employed in the synthesis of complex drug molecules.
Mechanism of Action
The compound exerts its effects primarily through its interaction with enzymes. The p-nitrophenyl group serves as a chromogenic or fluorogenic reporter, allowing for the detection of enzymatic activity. The glycosidic bonds are cleaved by specific enzymes, releasing p-nitrophenol, which can be quantified spectrophotometrically. This mechanism is crucial for studying enzyme kinetics and inhibitor screening.
Comparison with Similar Compounds
Similar Compounds
p-Nitrophenyl Beta-D-galactopyranoside: A simpler glycoside used in similar enzymatic studies.
p-Nitrophenyl Alpha-D-glucopyranoside: Another glycoside with a different sugar moiety.
Uniqueness
Complexity: The compound’s structure is more complex, involving multiple acetylated sugar moieties.
Applications: Its complexity allows for more diverse applications in biochemical research.
Specificity: The presence of multiple sugar moieties provides specificity in enzymatic studies, making it a valuable tool for studying complex biochemical pathways.
Properties
Molecular Formula |
C42H55N3O25 |
|---|---|
Molecular Weight |
1001.9 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-6-[[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-3,4-diacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C42H55N3O25/c1-17(46)43-31-36(70-42-39(65-25(9)54)38(64-24(8)53)35(62-22(6)51)30(69-42)16-59-20(4)49)33(55)28(67-41(31)66-27-12-10-26(11-13-27)45(56)57)14-60-40-32(44-18(2)47)37(63-23(7)52)34(61-21(5)50)29(68-40)15-58-19(3)48/h10-13,28-42,55H,14-16H2,1-9H3,(H,43,46)(H,44,47)/t28-,29-,30-,31-,32-,33+,34-,35+,36-,37-,38+,39-,40-,41+,42+/m1/s1 |
InChI Key |
BYNYJGGYKAPCEP-JHDIJFPNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)O)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


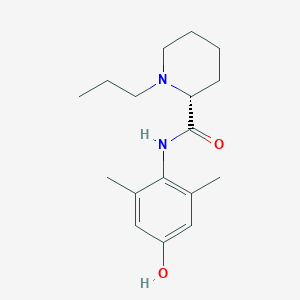

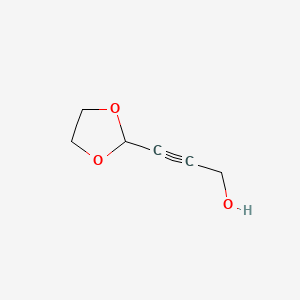
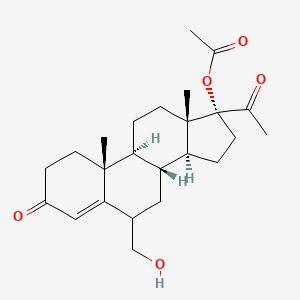

![1,2-Propanedione Bis(2,4-dinitrophenylhydrazone); Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone]; Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde](/img/structure/B13838573.png)
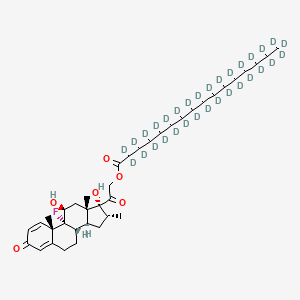
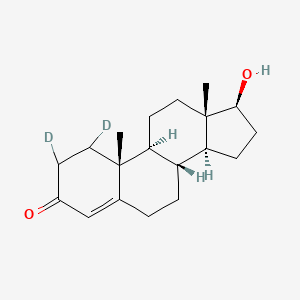
![N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2.5]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide](/img/structure/B13838600.png)
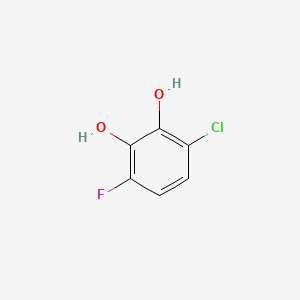
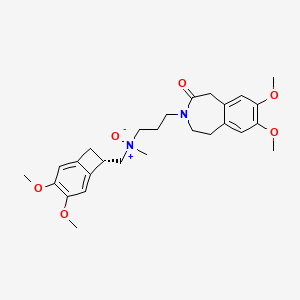


![[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate](/img/structure/B13838637.png)
